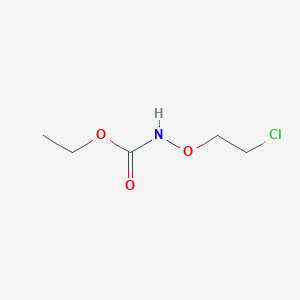
Ethyl (2-chloroethoxy)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloroethoxycarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloroethoxycarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethyl 2-chloroethoxycarbamate as the main product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .
Industrial Production Methods
Industrial production of ethyl 2-chloroethoxycarbamate often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 2-chloroethoxycarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 2-chloroethoxycarbamate can hydrolyze to form 2-chloroethanol and ethyl carbamate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve mild temperatures and the presence of a base.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Common acids include hydrochloric acid, while bases such as sodium hydroxide can also be used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired products. .
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: 2-chloroethanol and ethyl carbamate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound
科学研究应用
Ethyl 2-chloroethoxycarbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Industrial Applications: Ethyl 2-chloroethoxycarbamate is used in the production of polymers, coatings, and other industrial materials .
作用机制
The mechanism of action of ethyl 2-chloroethoxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Ethyl 2-chloroethoxycarbamate can be compared with other similar compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
Ethyl carbamate: Lacks the chloroethoxy group, leading to different chemical properties and uses.
2-chloroethyl carbamate: Similar but with variations in the position of the chloro group, affecting its reactivity and applications .
属性
CAS 编号 |
35558-07-7 |
|---|---|
分子式 |
C5H10ClNO3 |
分子量 |
167.59 g/mol |
IUPAC 名称 |
ethyl N-(2-chloroethoxy)carbamate |
InChI |
InChI=1S/C5H10ClNO3/c1-2-9-5(8)7-10-4-3-6/h2-4H2,1H3,(H,7,8) |
InChI 键 |
OQRSQIKGGGGEJA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


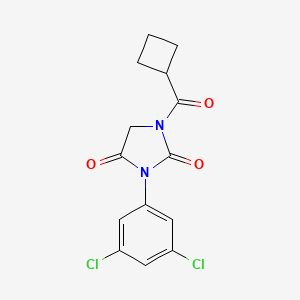
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
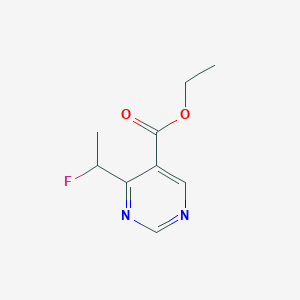

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
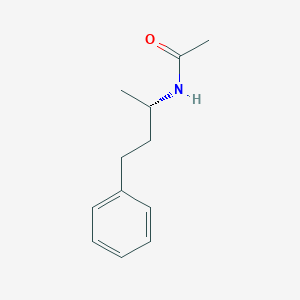

![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)


![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
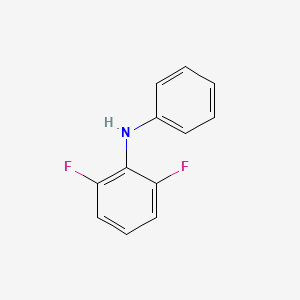
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)

